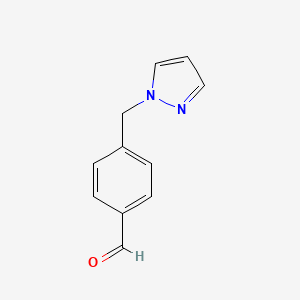

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAURNROAEFQBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594628 | |

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-90-9 | |

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. This document details the most common and effective synthetic methodology, including a step-by-step experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound is a valuable intermediate compound featuring a pyrazole ring linked to a benzaldehyde moiety.[1][2] This unique structure makes it a crucial component in the synthesis of a wide array of more complex molecules. Its aldehyde functional group allows for diverse chemical transformations, rendering it an important starting material for the development of novel pharmaceuticals, particularly in the design of anti-inflammatory and anti-cancer agents.[1][2] Furthermore, its applications extend to materials science, where it is utilized in the creation of specialized polymers and coatings.[3]

Core Synthesis Pathway: N-Alkylation of Pyrazole

The most prevalent and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with 4-(bromomethyl)benzaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde.

The general reaction scheme is as follows:

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via N-alkylation. This protocol is based on established general procedures for the N-alkylation of pyrazoles.[1][4]

Materials:

-

Pyrazole

-

4-(Bromomethyl)benzaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 4-(bromomethyl)benzaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [5] |

| Molecular Weight | 186.21 g/mol | [5] |

| Appearance | Light yellow solid | [5] |

| Purity (by NMR) | ≥ 95% | [5] |

| Storage Conditions | 0-8°C | [5] |

Characterization Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.0 (s, 1H, -CHO)

-

δ ~7.9 (d, 2H, Ar-H)

-

δ ~7.5 (d, 1H, Pyrazole-H)

-

δ ~7.4 (d, 2H, Ar-H)

-

δ ~7.3 (d, 1H, Pyrazole-H)

-

δ ~6.3 (t, 1H, Pyrazole-H)

-

δ ~5.4 (s, 2H, -CH₂-)

¹³C NMR (101 MHz, CDCl₃):

-

δ ~191.0 (CHO)

-

δ ~142.0, 140.0, 136.0, 130.0, 129.0, 128.0, 106.0 (Ar-C and Pyrazole-C)

-

δ ~55.0 (CH₂)

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and reproducible process, primarily achieved through the N-alkylation of pyrazole. This technical guide provides researchers and chemists with the necessary information to perform this synthesis, including a detailed experimental protocol and expected outcomes. The versatility of the product as a chemical intermediate underscores its importance in the ongoing development of new therapeutic agents and advanced materials.

References

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a biologically relevant pyrazole moiety linked by a methylene bridge, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.[1] This compound serves as a key precursor in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] Its utility also extends to the creation of advanced materials such as polymers and dyes.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and key characterization data.

Properties and Characteristics

This compound is typically a light yellow solid at room temperature.[1] It is stable under recommended storage conditions (0-8°C) and is compatible with a range of standard organic chemistry reagents.[1] The aldehyde functional group is a key reactive site, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, allowing for extensive derivatization. The pyrazole ring provides a scaffold known for its prevalence in pharmacologically active compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference / Note |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 887922-90-9 | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Melting Point | 57 °C | |

| Boiling Point | 369.5 ± 25.0 °C | (Predicted) |

| Density | 1.12 ± 0.1 g/cm³ | (Predicted) |

| pKa | 1.90 ± 0.10 | (Predicted) |

| Storage Conditions | 0-8°C | [1] |

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of this compound. The expected spectral characteristics are outlined below.

| Technique | Data / Expected Peaks |

| ¹H NMR | Expected signals include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the aromatic protons of the benzaldehyde ring (~7.4-7.9 ppm), a singlet for the methylene bridge protons (~5.4 ppm), and signals for the three protons on the pyrazole ring (~6.3, 7.5, and 7.6 ppm). |

| ¹³C NMR | Expected signals include: a signal for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (~120-140 ppm), the methylene bridge carbon (~55-60 ppm), and carbons of the pyrazole ring (~107, 130, 141 ppm). |

| IR | Key vibrational bands are expected for: C=O stretching of the aldehyde (~1700 cm⁻¹), C=N stretching of the pyrazole ring (~1500-1600 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |

| MS (ESI) | The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 187.08. |

Experimental Protocols

The most common and efficient method for the preparation of this compound is the N-alkylation of pyrazole with a suitable benzyl halide derivative.

Synthesis of this compound

This protocol details the synthesis via the N-alkylation of 1H-Pyrazole with 4-(bromomethyl)benzaldehyde.

Reaction Scheme:

Materials and Reagents:

-

1H-Pyrazole

-

4-(bromomethyl)benzaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-Pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a solution concentration of approximately 0.5 M with respect to the 1H-Pyrazole.

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 4-(bromomethyl)benzaldehyde (1.05 equivalents) in a small amount of anhydrous DMF dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the experimental and logical processes involving the title compound.

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory workflow for the synthesis and purification of this compound.

Role as a Synthetic Intermediate

This diagram illustrates the logical role of this compound as a central intermediate for creating diverse chemical scaffolds relevant to drug discovery.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide combines information from commercial sources with predicted spectroscopic data derived from analogous structures. The experimental protocols are based on established methods for the synthesis and characterization of similar N-substituted pyrazole derivatives.

Compound Overview

This compound is a versatile organic compound featuring a pyrazole ring linked to a benzaldehyde moiety through a methylene bridge.[1][2] Its structure incorporates a key pharmacophore, the pyrazole ring, which is present in numerous FDA-approved drugs.[3] The aldehyde functional group serves as a valuable synthetic handle for further molecular elaboration, making it a useful building block in medicinal chemistry and materials science.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 887922-90-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Light yellow solid (predicted) | [1] |

| IUPAC Name | 4-(pyrazol-1-ylmethyl)benzaldehyde | [2] |

| SMILES | C1=CN(N=C1)CC2=CC=C(C=C2)C=O | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including substituted benzaldehydes and N-benzylpyrazoles.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.01 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.88 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.50 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| ~7.60 | Doublet | 1H | Pyrazole H-5 |

| ~7.45 | Doublet | 1H | Pyrazole H-3 |

| ~6.30 | Triplet | 1H | Pyrazole H-4 |

| ~5.40 | Singlet | 2H | Methylene protons (-CH₂-) |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | Aldehyde Carbonyl (C=O) |

| ~142.0 | Aromatic Quaternary Carbon (C-CHO) |

| ~139.8 | Pyrazole C-5 |

| ~136.0 | Aromatic Quaternary Carbon (C-CH₂-) |

| ~130.0 | Aromatic CH (ortho to -CHO) |

| ~129.5 | Pyrazole C-3 |

| ~128.0 | Aromatic CH (meta to -CHO) |

| ~106.5 | Pyrazole C-4 |

| ~55.0 | Methylene Carbon (-CH₂) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3100 | Weak-Medium | C-H stretching (aromatic and pyrazole) |

| ~2900-2800 | Weak | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1520 | Medium | C=N stretching (pyrazole ring) |

| ~1200 | Medium | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 118 | [C₈H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 68 | [C₃H₄N₂]⁺ (Pyrazole cation) |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.

A probable synthetic route involves the N-alkylation of pyrazole with 4-(bromomethyl)benzaldehyde.

Materials:

-

Pyrazole

-

4-(Bromomethyl)benzaldehyde

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

References

chemical structure and IUPAC name of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structure, combining a reactive aldehyde group with a biologically relevant pyrazole nucleus, makes it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a synthetic building block. While specific experimental data on its biological activity is limited in publicly accessible literature, its utility is primarily demonstrated through its application in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1]

Chemical Structure and Properties

This section details the fundamental chemical and physical characteristics of this compound.

IUPAC Name and Structure

-

IUPAC Name: 4-(pyrazol-1-ylmethyl)benzaldehyde

-

SMILES: C1=CN(N=C1)CC2=CC=C(C=C2)C=O

-

2D Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is compiled from chemical supplier databases, as detailed characterization is not widely available in peer-reviewed literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| CAS Number | 887922-90-9 | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of pyrazole with a suitable 4-formylbenzyl halide, such as 4-(bromomethyl)benzaldehyde, in the presence of a base.

Caption: Proposed synthetic workflow for this compound.

Note: This represents a theoretical pathway. Researchers should conduct small-scale trials to optimize reaction conditions such as the choice of base, solvent, temperature, and reaction time.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in several areas of research.

Medicinal Chemistry

The compound serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity.[1] The aldehyde functional group is particularly useful for derivatization, allowing for the construction of Schiff bases, hydrazones, and other functionalities common in drug candidates. Its application is noted in the development of novel compounds with potential anti-inflammatory and anti-cancer properties.[1]

Synthetic and Materials Chemistry

In synthetic chemistry, it is valued as a building block for creating larger, complex organic structures for pharmaceuticals and agrochemicals.[1] Additionally, it has found applications in materials science for the production of dyes and pigments.[1]

Biological Activity

There is a lack of specific, quantitative biological data for this compound in the public domain. The therapeutic potential ascribed to it is generally inferred from the known biological activities of other pyrazole-containing compounds. Pyrazole derivatives are a well-known class of compounds with a broad spectrum of bioactivities.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in drug discovery and materials science. Its utility as a synthetic building block is well-established by its commercial availability and the general description of its use in creating more complex molecules. However, a notable gap exists in the scientific literature regarding detailed experimental protocols for its synthesis and characterization, as well as specific data on its biological activities. Further research is warranted to fully explore and document the properties and potential applications of this compound, which would be of considerable benefit to the scientific research community.

References

Technical Guide: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 887922-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS Number: 887922-90-9). While this compound is primarily recognized as a versatile synthetic intermediate, its core pyrazole and benzaldehyde moieties are key pharmacophores in numerous biologically active molecules. This document outlines a plausible synthetic route, summarizes its known physicochemical properties, and details experimental protocols for investigating its potential as an anti-inflammatory and anti-cancer agent, based on the activities of structurally related compounds. The guide also visualizes a representative synthetic workflow and a key biological signaling pathway that could be modulated by derivatives of this compound, providing a framework for future research and drug discovery efforts.

Core Properties of this compound

This compound is a heterocyclic aromatic compound.[1][2] Its structure, featuring a pyrazole ring linked to a benzaldehyde group via a methylene bridge, makes it a valuable building block in medicinal chemistry.[1][2] The aldehyde functional group is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.[1]

Physicochemical Data

The known quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 887922-90-9 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.2 g/mol | [1][2] |

| Appearance | Light yellow solid | [1][2] |

| Purity | ≥ 95% (by NMR) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Synthesis Protocol

Proposed Synthesis of this compound

Reaction Scheme:

Methodology:

-

Preparation of Reaction Mixture: To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

-

N-Alkylation: To the stirred suspension, add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in DMF dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light yellow solid.

Potential Biological Activities and Experimental Protocols

The pyrazole nucleus is a prominent feature in many FDA-approved drugs and investigational compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4][5] Derivatives of this compound could be synthesized and evaluated for similar activities.

Potential Anti-Inflammatory Activity: COX-2 Inhibition

Background: A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[6][7][8] Selective COX-2 inhibitors are therapeutically important as they reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Hypothetical Signaling Pathway:

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from methodologies used to evaluate other pyrazole-based COX inhibitors.[6][7]

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a series of dilutions to determine the IC₅₀ values.

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well plate containing Tris-HCl buffer, glutathione, and hematin.

-

Add the COX-1 or COX-2 enzyme to each well and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Incubate the reaction mixture at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of HCl.

-

Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Potential Anti-Cancer Activity: Kinase Inhibition

Background: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3][4][9] Many pyrazole derivatives have been shown to inhibit various protein kinases involved in tumor cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and CDKs.[3][4][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

-

Reagents: Use recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure (Kinase-Glo® Assay):

-

Add the kinase, substrate, and test compound to the wells of a 96-well plate and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal, which is inversely proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response curve.

Conclusion

This compound (CAS 887922-90-9) is a chemical intermediate with significant potential for the development of novel therapeutic agents. Its structural components are present in a multitude of compounds with established anti-inflammatory and anti-cancer activities. This guide provides a foundational framework for researchers by summarizing the compound's core properties, proposing a robust synthetic pathway, and detailing established experimental protocols to explore its biological potential. The provided visualizations of the synthetic workflow and a key signaling pathway serve as conceptual tools to guide future derivatization and screening efforts in the pursuit of new drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

An In-depth Technical Guide to the Solubility of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility quantitatively. A plausible synthetic pathway for the compound is also proposed, complete with a workflow diagram. This guide is intended to be a valuable resource for professionals working with this compound, enabling them to make informed decisions in experimental design and drug development processes.

Introduction

This compound is a chemical intermediate of significant interest in the fields of synthetic and medicinal chemistry.[1] Its structure, featuring a benzaldehyde moiety linked to a pyrazole ring through a methylene bridge, provides a unique scaffold for the synthesis of a variety of more complex molecules.[1] The aldehyde functional group is a versatile handle for derivatization, while the pyrazole ring is a common pharmacophore found in many biologically active compounds.[1] Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems.

This guide addresses the current knowledge gap regarding the solubility of this compound. While no specific quantitative solubility data is present in the available literature, this document provides a detailed qualitative analysis and the necessary experimental procedures to obtain this critical data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 887922-90-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Solubility Profile

As of the date of this document, no peer-reviewed articles or database entries containing quantitative solubility data for this compound could be identified. Therefore, this section provides a qualitative prediction of its solubility based on its molecular structure.

Qualitative Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[2] The structure of this compound contains both polar and nonpolar regions, suggesting it will exhibit a range of solubilities in different solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the nitrogen atoms in the pyrazole ring and the oxygen atom of the aldehyde group allows for hydrogen bonding with protic solvents. However, the aromatic benzaldehyde and pyrazole rings are nonpolar. Therefore, the compound is expected to have low to moderate solubility in polar protic solvents. Its solubility in water is likely to be poor, but it may be more soluble in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. The absence of strong hydrogen bonding from the solvent might enhance the dissolution of the compound. It is predicted to have good solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic rings of the molecule will interact favorably with nonpolar solvents through van der Waals forces. However, the polar functional groups will be poorly solvated. Consequently, the compound is expected to have low solubility in nonpolar solvents.

A summary of the predicted qualitative solubility is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | Acetone, DMF, DMSO | Good |

| Nonpolar | Hexane, Toluene | Low |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common methods for determining the solubility of a solid organic compound.

Protocol for Qualitative Solubility Analysis

A systematic qualitative analysis can provide a rapid assessment of a compound's solubility in various solvents. This can be a useful preliminary step before quantitative determination.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

A selection of solvents: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like ethanol or acetone.

Procedure:

-

Place approximately 20 mg of finely powdered this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is considered insoluble or partially soluble.

-

Repeat the process for each solvent.

The following diagram illustrates the logical workflow for a qualitative solubility analysis.

Caption: Qualitative Solubility Analysis Workflow.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature bath on an orbital shaker.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Proposed Synthesis of this compound

Step 1: N-Alkylation of Pyrazole with 4-(Bromomethyl)benzyl alcohol

In this step, pyrazole is reacted with 4-(bromomethyl)benzyl alcohol in the presence of a base to form (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol.

Step 2: Oxidation of the Alcohol to the Aldehyde

The intermediate alcohol is then oxidized to the final product, this compound, using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed Synthesis Workflow.

Conclusion

This technical guide has addressed the solubility of this compound by providing a qualitative prediction of its behavior in various solvents, based on its molecular structure. In the absence of published quantitative data, this guide equips researchers with detailed experimental protocols to determine the solubility of this compound accurately. Furthermore, a logical and feasible synthetic route has been proposed to aid in the preparation of this valuable chemical intermediate. The information and procedures outlined herein are intended to facilitate further research and development involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the versatile synthetic intermediate, 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. This document outlines recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment, crucial for maintaining the compound's integrity in research and development.

Core Properties and Specifications

This compound is a valuable building block in medicinal chemistry and materials science, recognized for its role in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] Its stability is a critical factor for ensuring reproducible experimental outcomes and the quality of downstream products.

| Property | Value | Source |

| CAS Number | 887922-90-9 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | Chem-Impex |

| Appearance | Light yellow solid | Chem-Impex |

| Purity | ≥95% (NMR) | Chem-Impex |

| Recommended Storage | 2-8°C, Inert Atmosphere | Sigma-Aldrich |

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines:

-

Temperature: The compound should be stored in a refrigerated environment, consistently maintained between 2°C and 8°C.

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehyde derivatives.

-

Light: Protect the compound from light to prevent potential photodegradation. Amber glass vials or opaque containers are recommended for storage.

-

Moisture: Keep the container tightly sealed to protect it from moisture, which could facilitate hydrolytic degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemical structure, the following degradation pathways are plausible:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen). This is a primary degradation route for many benzaldehyde compounds.

-

Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV or visible light, which can catalyze oxidation or other reactions.

-

Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially lead to the cleavage of the benzyl-pyrazole bond.

-

Thermal Degradation: At elevated temperatures, pyrazole rings can undergo thermal decomposition. Studies on related pyrazole derivatives have shown decomposition occurring at temperatures above 200°C.[3][4]

Experimental Protocols for Stability Assessment

The following protocols are derived from general guidelines for stability testing of chemical compounds and active pharmaceutical ingredients, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These can be adapted to specifically assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.

1. Thermal Stability (Solid State):

-

Objective: To assess the impact of elevated temperatures on the solid compound.

-

Method:

-

Place a known quantity of this compound in separate, loosely capped glass vials.

-

Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

At each time point, withdraw a sample and allow it to cool to room temperature.

-

Analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method.

-

2. Hydrolytic Stability:

-

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

-

Method:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC to quantify the remaining parent compound and any degradation products.

-

3. Photostability:

-

Objective: To evaluate the impact of light exposure on the stability of the compound.

-

Method:

-

Expose a sample of the solid compound and a solution in a suitable solvent (e.g., acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Accelerated Stability Testing

Accelerated stability studies are used to predict the shelf-life of a compound under normal storage conditions.

-

Objective: To determine the long-term stability of the compound under exaggerated storage conditions.

-

Method:

-

Store samples of this compound in its intended packaging at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 6 months.

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for appearance, purity (HPLC), and moisture content.

-

Visualizations

The following diagrams illustrate a representative synthesis workflow and a hypothetical signaling pathway relevant to the potential applications of this compound derivatives.

Caption: Representative synthesis workflow for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light, the integrity of the compound can be maintained. The experimental protocols provided in this guide offer a framework for researchers to conduct thorough stability assessments, ensuring the quality and reliability of their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Biological Activities of Pyrazole-Containing Benzaldehydes

Executive Summary: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a benzaldehyde group, this scaffold yields pyrazole-containing benzaldehydes, versatile intermediates that also exhibit a wide spectrum of potent biological activities. This technical guide provides an in-depth review of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. It summarizes key quantitative data, details common experimental protocols, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery, recognized for its diverse pharmacological profile.[2] Its derivatives are integral to numerous therapeutic agents, including treatments for cancer, viral infections, and inflammatory diseases.[1][3] The incorporation of a benzaldehyde (or carbaldehyde) moiety onto the pyrazole ring creates a class of compounds with significant intrinsic biological activity and provides a reactive handle for further chemical modification, such as the synthesis of Schiff bases.[4][5] These derivatives have demonstrated remarkable efficacy across several therapeutic areas, acting as potent inhibitors of key biological targets like protein kinases and cyclooxygenase (COX) enzymes.[6][7] This guide will explore the synthesis, mechanisms of action, and biological evaluation of pyrazole-containing benzaldehydes, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Synthesis of Pyrazole-Containing Benzaldehydes

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][8] This reaction typically involves treating a hydrazone intermediate with a formylating agent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The general workflow involves the condensation of a substituted acetophenone with a hydrazine derivative to form the hydrazone, which is then subjected to cyclization and formylation in the Vilsmeier-Haack conditions to yield the target pyrazole-benzaldehyde.[4][8]

Caption: General workflow for synthesizing pyrazole-benzaldehydes.

Anticancer Activities

Pyrazole-containing benzaldehydes and their derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[9][10][11] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[6][12]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][9][13] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways responsible for cell cycle progression and survival, ultimately leading to apoptosis in cancer cells.[14] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy, as it simultaneously suppresses tumor growth and the formation of new blood vessels that supply it.[13]

Caption: Pyrazole derivatives inhibit receptor tyrosine kinases.

In Vitro Anticancer Efficacy

The cytotoxic potential of pyrazole-benzaldehyde derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [6] |

| Pyrazolo[4,3-c]pyridine Derivative | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [6] |

| Pyrazolo[4,3-c]pyridine Derivative | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [6] |

| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |

| Fused Pyrazole Derivative | HepG2 (Liver) | 0.31 - 0.71 | Erlotinib | 10.6 | [13] |

| Pyrazolone-Pyrazole Derivative | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [9] |

| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 (µg/mL) | Doxorubicin | 5.23 (µg/mL) | [11] |

| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 (µg/mL) | Doxorubicin | 4.17 (µg/mL) | [11] |

Anti-inflammatory Activities

Inflammation is a biological response implicated in numerous chronic diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[7][15] Pyrazole-containing benzaldehydes also exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes and inflammatory mediators.[4][16]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[7][17]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

In Vitro and In Vivo Anti-inflammatory Efficacy

The anti-inflammatory potential of these compounds is evaluated using both in vitro enzyme inhibition assays and in vivo models, such as the carrageenan-induced paw edema test in rats.[17][18]

| Compound Class | Assay | Result | Standard | Result | Citation |

| Pyrazole Derivative (7m) | COX-2 Inhibition | IC₅₀ = 0.04 µM | - | - | [19] |

| Pyrazole Derivative (2g) | Lipoxygenase Inhibition | IC₅₀ = 80 µM | - | - | [20] |

| Pyrazole Hydrazone (N7) | Cotton Granuloma (in vivo) | 1.13 (Relative activity) | Celecoxib | 1.00 | [17] |

| Pyrazole Derivative | Carrageenan Paw Edema (in vivo) | 65-80% edema reduction | Indomethacin | 55% reduction | [18] |

| Pyrazole Derivative (4) | Carrageenan Paw Edema (in vivo) | Better activity than standard | Diclofenac Sodium | - | [15] |

Antimicrobial Activities

The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-containing benzaldehydes and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][21][22]

Spectrum of Activity and Efficacy

These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[15][21] The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Standard | MIC (µg/mL) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrazole Derivative (3) | Escherichia coli | (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |[15] | | Pyrazole Derivative (4) | Streptococcus epidermidis | (Gram-positive) | 0.25 | Ciprofloxacin | 4.0 |[15] | | Pyrazole Derivative (2) | Aspergillus niger | (Fungus) | 1.0 | Clotrimazole | 2.0 |[15] | | Pyrazole Derivative (3) | Microsporum audouinii | (Fungus) | 0.5 | Clotrimazole | 0.5 |[15] | | Pyrazole Hydrazone (21a) | Staphylococcus aureus | (Gram-positive) | - (Zone: 22 mm) | - | - |[21] | | Pyrazole Hydrazone (21c) | Candida albicans | (Fungus) | - (Zone: 25 mm) | - | - |[21] |

Neuroprotective Activities

Neurodegenerative diseases and acute neuronal injury (e.g., spinal cord injury) are often characterized by neuroinflammation and oxidative stress.[19][23] Pyrazole derivatives have shown potential as neuroprotective agents by mitigating these pathological processes.

Mechanism of Action: Anti-neuroinflammatory Effects

In the central nervous system, microglial cells can be activated by stimuli like lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which contribute to neuronal damage.[23] Certain pyrazole-benzaldehyde derivatives have been shown to suppress the expression of these cytokines in activated microglial cells, thereby exerting an anti-inflammatory and potentially neuroprotective effect.[19][23]

Caption: Pyrazole derivatives can protect neurons by reducing inflammation.

Efficacy in Neuroprotection

The efficacy of these compounds is often measured by their ability to reduce inflammatory markers in cell-based assays.

| Compound | Assay | IC₅₀ (µM) | Comparison | Citation |

| Pyrazole Derivative (6g) | IL-6 Suppression in BV2 Microglial Cells | 9.562 | More potent than Dexamethasone & Celecoxib | [19][23] |

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activities of novel compounds. Below are outlines of key experimental protocols mentioned in the literature.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole-benzaldehyde test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.[17][18]

-

Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac), and test groups.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of edema inhibition for the treated groups is calculated by comparing their paw volume increase to that of the control group.

Antimicrobial Assay: Broth Microdilution Method (for MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth occurs is recorded as the MIC.

Caption: A typical workflow for drug discovery and development.

Conclusion and Future Perspectives

Pyrazole-containing benzaldehydes represent a highly valuable and versatile chemical scaffold with a remarkable range of biological activities. The evidence clearly demonstrates their potential as lead compounds in the development of novel anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The presence of the reactive aldehyde group offers a significant advantage, allowing for extensive structure-activity relationship (SAR) studies through the synthesis of diverse derivatives, such as Schiff bases, to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets for compounds with promising activity, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into more comprehensive preclinical and clinical evaluations.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. dovepress.com [dovepress.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencescholar.us [sciencescholar.us]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthesis protocol, and an overview of the biological activities associated with its structural class.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] Its core structure features a benzaldehyde moiety linked to a pyrazole ring through a methylene bridge. This combination of a reactive aldehyde group and a biologically relevant pyrazole nucleus makes it a valuable intermediate in the synthesis of more complex molecules.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 887922-90-9 | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on standard organic synthesis techniques for N-alkylation of heterocyclic compounds.

Materials:

-

Pyrazole

-

4-(Chloromethyl)benzaldehyde

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0°C.

-

Addition of Alkylating Agent: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 4-(chloromethyl)benzaldehyde (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. The following tables present expected values based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Aromatic (Benzene Ring) | 7.4 - 7.9 | Multiplet |

| Pyrazole (H-3, H-5) | 7.5 - 7.7 | Multiplet |

| Pyrazole (H-4) | 6.2 - 6.4 | Triplet |

| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet |

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-CHO) | 135 - 137 |

| Aromatic (C-CH₂) | 140 - 142 |

| Aromatic (CH) | 128 - 131 |

| Pyrazole (C-3) | 139 - 141 |

| Pyrazole (C-5) | 128 - 130 |

| Pyrazole (C-4) | 106 - 108 |

| Methylene (-CH₂-) | 55 - 58 |

FT-IR - Expected Absorption Bands (cm⁻¹)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aldehyde) | 2850 - 2750 | Medium |

| C=O stretch (Aldehyde) | 1710 - 1685 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C=N stretch (Pyrazole) | 1550 - 1480 | Medium |

Biological Activity

While commercial suppliers suggest that this compound is utilized in the development of new drugs with potential anti-inflammatory and anti-cancer properties, no specific biological activity data for this compound has been published in the peer-reviewed literature to date.[1][2] However, the broader class of pyrazole-containing molecules has demonstrated significant therapeutic potential.

Anti-inflammatory and Anti-cancer Activities of Structurally Related Pyrazole Derivatives

Numerous studies have highlighted the anti-inflammatory and anti-cancer activities of various pyrazole derivatives. These activities are often attributed to the inhibition of key enzymes and signaling pathways involved in inflammation and cell proliferation.

| Compound | Biological Activity | IC₅₀/EC₅₀ | Cell Line/Assay | Source |

| 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea | p38α MAPK inhibition | 0.037 µM | Enzyme assay | [3] |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) derivative 3i | Cytotoxicity | 9.9 µM | RKO (colorectal carcinoma) | [4] |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative | Antiproliferative | < 1 µM | MIA PaCa-2 (pancreatic cancer) | [5] |

| Pyrazole hydrazide derivative | Cytotoxicity | Not specified | B16-F10 (melanoma), MCF-7 (breast cancer) | [6] |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Anti-inflammatory | Not specified | In vivo models | [6] |

The data presented in the table above for structurally related compounds suggests that this compound is a promising candidate for further investigation into its potential anti-inflammatory and anti-cancer properties.

Conclusion

This compound is a valuable chemical intermediate with a structural motif common to many biologically active compounds. While there is a lack of specific published data on its synthesis and biological properties, this guide provides a plausible synthetic route and highlights the potential therapeutic applications based on the activities of related pyrazole derivatives. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

discovery and history of pyrazole-based compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in numerous blockbuster drugs is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide delves into the discovery and historical development of pyrazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of this critical pharmacophore.

The Genesis: Knorr's Synthesis and the First Pyrazole

The history of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously created the first substituted pyrazole, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction, now famously known as the Knorr pyrazole synthesis, was a pivotal moment, laying the groundwork for the entire field of pyrazole chemistry.[1][5] The term 'pyrazole' itself was first introduced by Knorr in the same year.[2][3] Just a few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound.[3]

The initial discovery quickly led to the development of the first synthetic drug based on the pyrazole core: Antipyrine (phenazone).[6][7] Patented by Knorr in 1883, Antipyrine was one of the earliest synthetic medications to enter the market, valued for its potent analgesic and antipyretic properties.[6][8][9][10] This early success highlighted the therapeutic potential of the pyrazole scaffold and spurred further investigation into its derivatives.

Early Therapeutic Agents: The First Wave of Pyrazole Drugs

Following the success of Antipyrine, the early 20th century saw the development of several other pyrazole-based drugs. These first-generation compounds were primarily non-steroidal anti-inflammatory drugs (NSAIDs).

-

Aminopyrine and Metamizole: In 1893, a derivative of Antipyrine called Aminopyrine was created, followed by Metamizole in 1920.[7] These compounds offered analgesic and antipyretic effects.[11]

-

Phenylbutazone: Introduced in the early 1950s, Phenylbutazone was a potent anti-inflammatory agent used for conditions like rheumatoid arthritis and gout.[12][13][14] However, its use in humans was later restricted in the 1980s due to significant side effects, including gastrointestinal issues and blood disorders, though it remains a key therapeutic agent in equine medicine.[12][13]

These early drugs, while effective, were often associated with significant side effects, largely due to their non-selective mechanism of action. This set the stage for a more targeted approach to drug design in the decades to come.

The Modern Era: Rational Drug Design and Blockbuster Pyrazoles

The late 20th century marked a new era for pyrazole-based compounds, driven by a deeper understanding of biological targets and the principles of rational drug design. This period saw the emergence of highly successful and targeted therapies that solidified the pyrazole scaffold as a "privileged" structure in medicinal chemistry.

Celecoxib: A Revolution in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a landmark in understanding inflammation.[15] While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced at sites of inflammation.[15][16] This knowledge provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[15]

This hypothesis led to the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole. Approved in 1999, Celecoxib is a selective COX-2 inhibitor that became a blockbuster drug for treating inflammatory diseases like arthritis.[17] Its sulfonamide side chain binds to a specific hydrophilic pocket in the COX-2 enzyme, a feature absent in COX-1, accounting for its selectivity.[15][18][19]

Sildenafil: A Serendipitous Discovery

The story of Sildenafil (Viagra®) is a classic example of serendipity in drug discovery.[20] Synthesized in 1989 by Pfizer chemists, the pyrazolopyrimidinone compound, then known as UK-92,480, was initially investigated as a treatment for hypertension and angina.[20][21][22] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[20]

While early trials for angina showed limited efficacy, a consistent and unexpected side effect was observed in male volunteers: penile erections.[20][23] This led to a pivotal shift in its development, and in 1998, Sildenafil was approved for the treatment of erectile dysfunction, becoming a global phenomenon.[17][23] It acts by selectively inhibiting PDE5 in the corpus cavernosum, which prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[22][24]

Rimonabant and Beyond

Other notable pyrazole-based drugs include Rimonabant (Acomplia®) , a selective cannabinoid-1 (CB1) receptor antagonist.[25][26] Approved in Europe in 2006 as an anti-obesity drug, it was later withdrawn in 2008 due to serious psychiatric side effects.[25][27] Despite its withdrawal, Rimonabant's development highlighted the potential of targeting the endocannabinoid system.[27]

The pyrazole core continues to be a fertile ground for drug discovery, with derivatives being investigated and developed for a vast array of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[2][28][29][30][31]

Data Presentation: Key Pyrazole-Based Drugs

The following table summarizes the key milestones in the history of pyrazole-based medicinal chemistry.

| Drug Name | Discovery/Approval Year | Primary Therapeutic Use |

| Antipyrine (Phenazone) | 1883 (Patented) | Analgesic, Antipyretic |